
1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S. It is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethoxy-2-methylthiophenol and propan-2-one.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its functional groups, which can participate in various chemical reactions and interactions. For example, the ketone group may undergo nucleophilic addition, while the ethoxy and methylthio groups can influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methoxy-2-(methylthio)phenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-(5-Ethoxy-2-(ethylthio)phenyl)propan-2-one: Similar structure with an ethylthio group instead of a methylthio group.
1-(5-Ethoxy-2-(methylthio)phenyl)butan-2-one: Similar structure with a butan-2-one moiety instead of propan-2-one.
Uniqueness
1-(5-Ethoxy-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(5-ethoxy-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-5-6-12(15-3)10(8-11)7-9(2)13/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
BYQGQIIEVQWRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)SC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


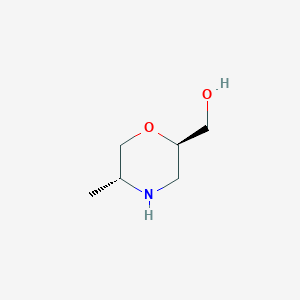

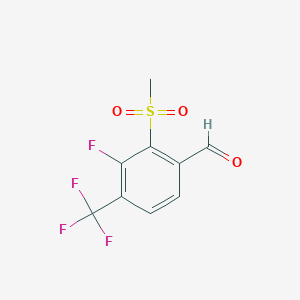

![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
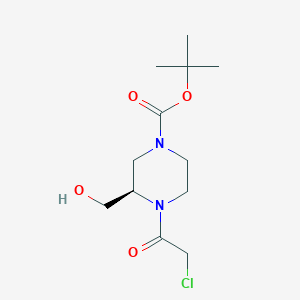

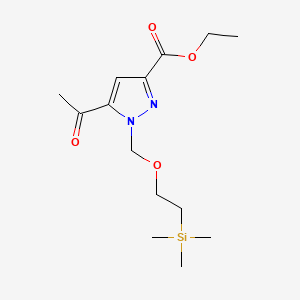


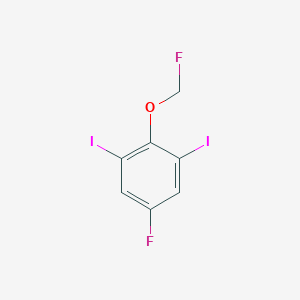
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
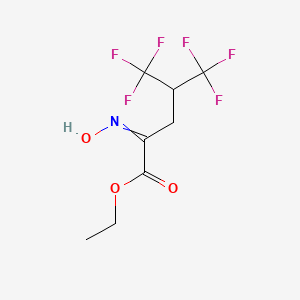
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
